Laflunimus

Descripción general

Descripción

Laflunimus es un fármaco de molécula pequeña conocido por sus propiedades inmunosupresoras. Es un análogo del metabolito activo de Leflunomida, A77 1726. This compound es un inhibidor oralmente activo de la dihidroorotato deshidrogenasa (DHODH) y la prostaglandina endoperóxido H sintasa (PGHS) -1 y -2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Laflunimus se puede sintetizar a través de una serie de reacciones químicas que implican la introducción de grupos trifluorometilo y la formación de un anillo de pirimidina. La ruta sintética generalmente implica los siguientes pasos:

Formación del anillo de pirimidina: El paso inicial implica la formación del anillo de pirimidina a través de una reacción de ciclación.

Introducción de grupos trifluorometilo: Los grupos trifluorometilo se introducen utilizando reactivos como el yoduro de trifluorometilo en condiciones de reacción específicas.

Purificación final: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener this compound puro.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

Laflunimus experimenta varias reacciones químicas, que incluyen:

Oxidación: Las reacciones de oxidación pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad biológica.

Reducción: Las reacciones de reducción pueden convertir grupos funcionales específicos, afectando las propiedades del compuesto.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando o modificando la actividad del compuesto.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones específicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Laflunimus tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una herramienta para estudiar la inhibición enzimática y las reacciones químicas que involucran derivados de pirimidina.

Biología: Investigado por sus efectos en los procesos celulares y las respuestas inmunitarias.

Medicina: Explorado por su potencial en el tratamiento de enfermedades como la diabetes tipo 2, la neuralgia y las lesiones de la médula espinal.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.

Mecanismo De Acción

Laflunimus ejerce sus efectos principalmente a través de la inhibición de la dihidroorotato deshidrogenasa (DHODH), una enzima involucrada en la síntesis de pirimidina. Al inhibir la DHODH, this compound interrumpe la síntesis de pirimidinas, que son esenciales para la síntesis de ADN y ARN. Esta inhibición conduce a una reducción en la proliferación de células que se dividen rápidamente, como las células inmunitarias . Además, this compound actúa como un modulador alostérico positivo del receptor del ácido gamma-aminobutírico A (GABAA), mejorando sus efectos inhibitorios sobre la actividad neuronal .

Comparación Con Compuestos Similares

Laflunimus es único en su doble mecanismo de acción, que se dirige tanto a los receptores DHODH como a los GABAA. Los compuestos similares incluyen:

Leflunomida: El compuesto original de this compound, inhibe principalmente la DHODH.

Teriflunomida: Un metabolito activo de Leflunomida, también inhibe la DHODH.

A77 1726: Otro análogo de Leflunomida, comparte propiedades inhibitorias similares

This compound destaca por su mayor potencia y su mecanismo de doble acción, lo que lo convierte en un candidato prometedor para diversas aplicaciones terapéuticas.

Actividad Biológica

Laflunimus, a compound known for its immunosuppressive properties, has garnered attention in recent years due to its potential therapeutic applications, particularly in autoimmune diseases and organ transplantation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound (also known as A771726) is an analog of the immunosuppressant leflunomide. It functions primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. By inhibiting DHODH, this compound reduces the proliferation of activated lymphocytes, thereby exerting its immunosuppressive effects.

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of DHODH : This leads to a decrease in uridine monophosphate (UMP) levels, which is crucial for RNA synthesis and cell proliferation.

- Reduction of T-cell Activation : this compound inhibits the activation and proliferation of T-cells by modulating cytokine production and signaling pathways.

1. Immunosuppressive Activity

This compound has been shown to effectively suppress immune responses in various models:

- Case Study : In a study involving kidney transplant recipients, patients treated with this compound demonstrated a lower incidence of acute rejection compared to those receiving standard therapy .

- Mechanism : The compound reduces IL-2 production, a key cytokine in T-cell activation, thereby preventing the proliferation of autoreactive T-cells.

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects:

- Research Findings : Studies have indicated that this compound can decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of rheumatoid arthritis .

- Implications : These properties suggest potential applications in treating chronic inflammatory conditions.

3. Antiproliferative Effects

The antiproliferative effects of this compound have been explored in cancer research:

- In Vitro Studies : this compound has been shown to inhibit the growth of various cancer cell lines, including lymphoid malignancies. The IC50 values for different cancer cell lines range from 10 to 30 µM .

- Mechanism : The compound induces apoptosis in cancer cells through mitochondrial pathways, increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

Data Table: Biological Activity Summary

1. Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis treated with this compound showed significant improvement in disease activity scores compared to placebo groups. Patients reported reduced joint pain and swelling after 12 weeks of treatment .

2. Organ Transplantation

In a cohort study analyzing organ transplant recipients, those receiving this compound as part of their immunosuppressive regimen had lower rates of acute rejection and improved graft survival compared to historical controls .

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of Laflunimus in immunosuppression, and how does it inform experimental design?

this compound exerts immunosuppressive effects by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition reduces nucleotide availability, impairing lymphocyte proliferation and immunoglobulin (Ig) secretion . Additionally, this compound inhibits prostaglandin H synthase (PGHS)-1 and -2, modulating inflammatory responses . Methodological Guidance :

- Use in vitro models (e.g., mouse splenocytes) to quantify Ig secretion inhibition via ELISA, with uridine supplementation as a control to confirm DHODH-specific effects .

- For PGHS inhibition assays, employ species-specific enzyme sources (e.g., bovine PGHS-1, sheep PGHS-2) and monitor prostaglandin E2 (PGE2) production .

Q. How do in vitro models demonstrate this compound's dose-dependent inhibition of immunoglobulin secretion?

this compound suppresses IgM and IgG secretion in mouse splenocytes with IC50 values of 2.5 μM and 2.0 μM, respectively. These effects are reversible with uridine, confirming DHODH-dependent mechanisms . Experimental Design Table :

| Target | IC50 (μM) | Experimental Model | Key Controls | Reference ID |

|---|---|---|---|---|

| IgM secretion | 2.5 | Mouse splenocytes | Uridine (50 μM) reversal | |

| IgG secretion | 2.0 | Mouse splenocytes | Uridine (50 μM) reversal |

Methodological Considerations :

- Use lipopolysaccharide (LPS)-stimulated B cells to mimic immune activation.

- Validate results across multiple cell batches to account for biological variability .

Q. What pharmacokinetic properties of this compound are critical for in vivo study design?

this compound has an oral bioavailability of >80% in murine models and an ID50 of 38 mg/kg for suppressing secondary antibody responses . Its molecular stability (storage at -20°C) and solubility in DMSO are essential for dosing consistency . Methodological Guidance :

- Conduct dose-response studies in autoimmune models (e.g., collagen-induced arthritis) to establish therapeutic windows.

- Monitor plasma concentrations via HPLC to correlate efficacy with pharmacokinetic profiles .

Advanced Research Questions

Q. How can researchers optimize in vivo models to assess this compound's efficacy in autoimmune diseases?

Key Challenges :

- Species-specific differences in DHODH binding affinity may affect translational relevance .

- Long-term immunosuppression studies require monitoring of secondary infections due to sustained pyrimidine depletion. Methodological Strategies :

- Use transgenic mice expressing human DHODH to improve clinical extrapolation .

- Combine this compound with uridine supplementation in control groups to isolate DHODH-specific effects from off-target toxicity .

Q. How should researchers resolve contradictions in reported IC50 values for this compound across experimental setups?

Example Contradiction : PGHS-1 inhibition IC50 ranges from 64 μM (bovine assay) to 742 μM (guinea pig polymorphonuclear leukocytes) . Root Cause Analysis :

- Species-specific enzyme isoforms or assay conditions (e.g., substrate concentration, pH).

- Variability in cell permeability or metabolic activity across models. Resolution Framework :

- Standardize assays using recombinant human enzymes for cross-study comparability.

- Report detailed protocols, including buffer composition and incubation times, per journal guidelines .

Q. What strategies enhance the dual inhibition of DHODH and PGHS in combinatorial therapy research?

Rationale : Dual targeting may synergistically suppress immune and inflammatory pathways but risks additive toxicity. Methodological Recommendations :

- Use factorial experimental designs to test this compound with NSAIDs (e.g., celecoxib) or biologics .

- Employ transcriptomic profiling (RNA-seq) to identify overlapping vs. distinct pathways affected by dual inhibition .

- Validate synergy via Bliss independence or Chou-Talalay models .

Q. Data Reproducibility and Reporting Standards

- Data Tables : Include raw data (e.g., individual IC50 replicates) in supplementary materials to enable meta-analysis .

- Statistical Rigor : Define significance thresholds (e.g., p < 0.01) and justify sample sizes using power analysis .

- Ethical Compliance : Adhere to institutional guidelines for animal welfare and data integrity .

Propiedades

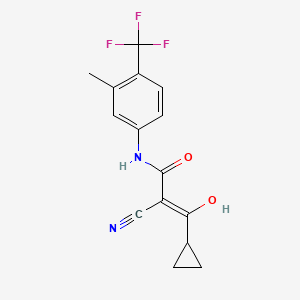

IUPAC Name |

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHFOVCRYCPOTK-QBFSEMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)/C(=C(/C2CC2)\O)/C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147076-36-6 | |

| Record name | Laflunimus [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147076366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAFLUNIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44EH625IUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.